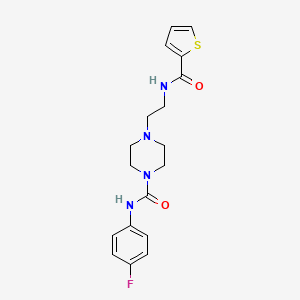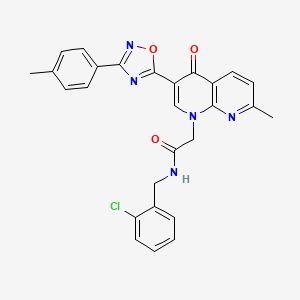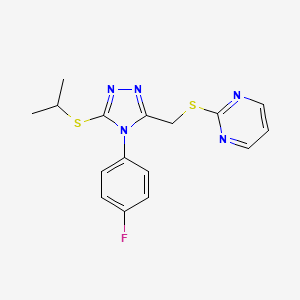
2,4-Difluoro-5-methylphenol
Vue d'ensemble
Description
2,4-Difluoro-5-methylphenol is a chemical compound with the molecular formula C7H6F2O and a molecular weight of 144.12 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 . The InChI key is PIZJQSMUUZODED-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid in its physical form . It has a molecular weight of 144.12 .Applications De Recherche Scientifique
1. Hydrodeoxygenation Catalysis
A study explored the hydrodeoxygenation (HDO) of 4-methylphenol over various catalysts. It found that the partially reduced Mo oxide catalyst demonstrated high conversion for the HDO of 4-methylphenol due to Bronsted acid sites and the formation of anionic vacancies (Whiffen & Smith, 2010).
2. Anaerobic Degradation in Wastewater Treatment
A study described the feasibility of anaerobic degradation of phenolic compounds, including 2-chloro-5-methylphenol, in simulated wastewater under thermophilic conditions. The study highlighted the role of specific microorganisms in this degradation process (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).
3. Environmental Monitoring and Detection
Research on the determination of priority phenolic compounds in water utilized various analytical techniques, emphasizing the importance of effective detection methods in environmental monitoring (Castillo, Puig, & Barceló, 1997).
4. Fluorogenic Molecules in RNA Imaging
A study characterized fluorogenic molecules like DFHBI and its derivatives for RNA imaging. It provided insights into the photophysical behavior of these molecules, highlighting their application in biological research (Santra et al., 2019).
5. Development of Chemosensors
Research into 4-Methyl-2,6-diformylphenol (DFP) derivatives explored their application in developing chemosensors for detecting various analytes, including metal ions and neutral molecules (Roy, 2021).
6. Bonding Trends in f-Element Chemistry
A study delved into the bonding trends within the 4f and 5f element series, using ligands including phenolic compounds. It aimed to enhance understanding of the fundamental differences in actinide versus lanthanide selectivity, which is crucial for nuclear fuel cycle separation concepts (Jones et al., 2013).
7. Anticancer Activity of Schiff Bases
Research on Schiff bases, including 2-((2-chloro-4-methylphenylimino)methyl)-5-(diethylamino)phenol, highlighted their potential in anticancer activity. The study provided insights into the mechanisms and effectiveness of these compounds against cancer cells (Uddin et al., 2020).
Safety and Hazards
The safety information for 2,4-Difluoro-5-methylphenol indicates that it may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .
Propriétés
IUPAC Name |
2,4-difluoro-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZJQSMUUZODED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378584-21-4 | |
| Record name | 2,4-difluoro-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate](/img/structure/B2478277.png)
![2-[2,4-Dioxo-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2478279.png)


![4-CHLORO-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B2478282.png)
![Ethyl 4-{[3-methyl-7-(1-methyl-2-oxopropyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2478283.png)
![N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2478286.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2478288.png)
![5-[2-(3,4-dimethoxyphenyl)-1-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole](/img/structure/B2478290.png)


